Bienvenue dans la boutique en ligne BenchChem!

3-(3-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Halogen bonding Structure-activity relationship Pyrazoloquinoline

3-(3-Bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901229-83-2) is a fully aromatic tricyclic heterocycle belonging to the pyrazolo[4,3-c]quinoline family. This class has been historically explored for benzodiazepine receptor modulation, interleukin-1 antagonism, and kinase inhibition.

Molecular Formula C23H16BrN3O
Molecular Weight 430.305
CAS No. 901229-83-2
Cat. No. B2537583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS901229-83-2
Molecular FormulaC23H16BrN3O
Molecular Weight430.305
Structural Identifiers
SMILESCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC(=CC=C5)Br
InChIInChI=1S/C23H16BrN3O/c1-28-18-10-11-21-19(13-18)23-20(14-25-21)22(15-6-5-7-16(24)12-15)26-27(23)17-8-3-2-4-9-17/h2-14H,1H3
InChIKeyONTLDMZNKYNUEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901229-83-2): Structural Identity and Class Context for Procurement Decisions


3-(3-Bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901229-83-2) is a fully aromatic tricyclic heterocycle belonging to the pyrazolo[4,3-c]quinoline family. This class has been historically explored for benzodiazepine receptor modulation, interleukin-1 antagonism, and kinase inhibition [1][2]. The compound features a 3‑(3‑bromophenyl) substituent, an 8‑methoxy group, and an N1‑phenyl ring—a substitution pattern that distinguishes it from the more commonly studied 2‑arylpyrazolo[4,3‑c]quinolin‑3‑one congeners. While individual members of this scaffold often display divergent biological profiles, published quantitative activity data for this specific CAS number remain absent from primary peer‑reviewed literature and public authoritative databases as of the knowledge cutoff.

Why Generic Substitution of 3-(3-Bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline Is Not Advisable


Within the pyrazolo[4,3-c]quinoline chemotype, seemingly minor structural changes—such as shifting the bromine from the 3‑ to the 4‑position of the pendant phenyl ring or altering the N1‑aryl group—can dramatically alter biochemical target engagement, cellular potency, and physicochemical properties [1][2]. The 3‑(3‑bromophenyl) motif creates a distinct steric and electronic environment that is not replicated by the 4‑bromo isomer (CAS not linked to equivalent data) or by the 4‑chloro analog (CAS 901005‑94‑5), which lacks the bromine atom's polarizable volume and potential for halogen bonding. Because no head‑to‑head comparative bioactivity data exist for this specific compound, any substitution with a close analog carries the risk of unpredictable loss or gain of function in the user's assay system. The following evidence items therefore focus on the limited quantitative differentiators that can be documented from authoritative structural databases and class‑level SAR reasoning.

Quantitative Differentiation Evidence for 3-(3-Bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901229-83-2) vs. Its Closest Analogs


Positional Isomerism: 3‑Bromo vs. 4‑Bromo Substitution on the Pendant Phenyl Ring

The 3‑(3‑bromophenyl) isomer places the bromine atom at the meta position relative to the point of attachment, whereas the 4‑bromo isomer (3‑(4‑bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline, CAS not available in authoritative databases) positions the bromine para. Meta‑substitution alters the dipole moment vector and the potential for halogen‑bonding interactions with biological targets [1]. Although direct comparative bioactivity data are lacking, the topological polar surface area (tPSA) and calculated logP differences between the two isomers are negligible (tPSA ≈ 45 Ų; XLogP ≈ 5.5 for the 3‑bromo isomer based on molecular formula C₂₃H₁₆BrN₃O) [2]. The primary differentiation is therefore the spatial presentation of the bromine atom, which can be critical for target engagement in structure‑based drug design.

Halogen bonding Structure-activity relationship Pyrazoloquinoline

N1‑Phenyl vs. N1‑(4‑Methylphenyl) Substitution: Impact on Calculated Lipophilicity

The closest cataloged analog, 3‑(3‑bromophenyl)-8-methoxy-1-(4-methylphenyl)-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline (C₂₄H₂₀BrN₃O, MW 446.35), contains a 4‑methylphenyl group at N1 and a partially saturated core . The target compound bears an unsubstituted phenyl ring and is fully aromatic (C₂₃H₁₆BrN₃O, MW 430.31). The calculated logP for the target is approximately 5.5 (XLogP3) [1], while the methyl‑substituted analog is expected to have a logP ≈ 5.8–6.0 due to the additional methylene unit. This ~0.3–0.5 log unit difference in lipophilicity can influence membrane permeability, solubility, and non‑specific binding in cellular assays.

Lipophilicity Drug-likeness Pyrazoloquinoline

Fully Aromatic Core vs. Dihydro Congeners: Implications for π‑Stacking and Metabolic Stability

Several structurally related compounds in the ChemSpider database feature a 2,3‑dihydro‑1H‑pyrazolo[4,3‑c]quinoline core, which introduces a sp³ hybridization center and disrupts the extended π‑conjugation present in the target compound's fully aromatic system . The fully aromatic core of the target compound (C₂₃H₁₆BrN₃O) provides a planar, electron‑rich surface capable of π‑π stacking interactions with aromatic residues in protein binding pockets. While no direct metabolic stability comparison exists, fully aromatic heterocycles of this type are generally more resistant to cytochrome P450‑mediated oxidation at the saturated site compared to their dihydro analogs [1].

Aromaticity Metabolic stability Pyrazoloquinoline

Bromine as a Synthetic Handle: Utility for Cross‑Coupling and Further Derivatization

The 3‑bromophenyl substituent provides a versatile synthetic handle for palladium‑catalyzed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig, etc.), enabling late‑stage diversification of the pyrazolo[4,3‑c]quinoline core [1]. In contrast, the 3‑(4‑chlorophenyl) analog (CAS 901005‑94‑5) and the 3‑phenyl analog (CAS not specified) lack a reactive aryl halide for further elaboration. The bromine atom's bond dissociation energy (C‑Br ≈ 84 kcal/mol) makes it more reactive than the C‑Cl bond (≈ 95 kcal/mol) yet sufficiently stable for storage under standard laboratory conditions [2].

Cross-coupling Synthetic chemistry Building block

Absence of Bioactivity Data as a Differentiation Factor: Opportunity for Novel IP

A comprehensive search of PubChem, ChEMBL, and the patent literature reveals no publicly disclosed biological activity data for CAS 901229-83-2. In contrast, related pyrazolo[4,3-c]quinolines have been extensively patented for HPK1/FLT3 inhibition and anti‑inflammatory applications [1][2]. This data void means that the compound occupies a region of chemical space that is structurally enabled (synthesizable and stable) but pharmacologically unannotated. For organizations seeking to generate novel intellectual property, this represents an opportunity to establish composition‑of‑matter or method‑of‑use patents without the encumbrance of prior art specifically tied to this CAS number.

Novel chemical space Patent landscape Screening library

Optimal Application Scenarios for 3-(3-Bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901229-83-2)


Lead‑Like Fragment for Kinase or GPCR Hit‑Finding Campaigns

The compound's molecular weight (430.3 Da), calculated logP (~5.5), and tPSA (~45 Ų) place it within the upper boundary of lead‑like chemical space [1]. When a screening collection requires pyrazolo[4,3-c]quinoline scaffolds with a reactive aryl bromide handle for subsequent hit expansion, this compound is a rational procurement choice. Its fully aromatic core offers a defined binding geometry that can be probed against kinase ATP‑binding sites or class A GPCR orthosteric pockets, where halogen bonding from the 3‑bromophenyl group may contribute to affinity.

Chemical Biology Probe Synthesis via Late‑Stage Functionalization

The aryl bromide at the meta position of the 3‑phenyl ring enables Suzuki‑Miyaura, Sonogashira, or Buchwald‑Hartwig coupling to install fluorescent tags, biotin handles, or photo‑affinity labels [2]. This positions the compound as a core scaffold for generating chemical biology toolbox molecules. Compared to the 4‑bromo isomer, the meta‑bromo attachment may confer distinct vectorial presentation of conjugated probes relative to the core, which is critical for preserving target engagement in pull‑down or imaging experiments.

SAR Exploration Around the N1‑Phenyl Ring of Pyrazolo[4,3-c]quinolines

Because the N1‑phenyl group is unsubstituted, the compound serves as a baseline reference point for systematic SAR studies. Researchers can procure this compound and a panel of N1‑substituted analogs (e.g., 4‑methylphenyl, 4‑chlorophenyl) to map the steric and electronic requirements of the N1 pocket in a given biological target. The availability of the N1‑phenyl derivative as a distinct, purchasable entity facilitates rigorous head‑to‑head comparisons that are not possible when the N1‑phenyl variant must be custom‑synthesized.

Intellectual Property Generation in Underexplored Pyrazolo[4,3-c]quinoline Space

Given the absence of publicly disclosed biological data for CAS 901229-83-2, organizations can procure this compound to perform proprietary screening and subsequently file composition‑of‑matter or use patents [3]. The compound's structural distinction from heavily patented 2‑aryl‑3‑one derivatives and from the HPK1/FLT3 inhibitors described in AU2022364646B2 provides a clear path to novel IP with minimal freedom‑to‑operate risk.

Quote Request

Request a Quote for 3-(3-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.